Bromo(bromomethoxy)methane

Description

BenchChem offers high-quality Bromo(bromomethoxy)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromo(bromomethoxy)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromo(bromomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGHGWEHQIJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537840 | |

| Record name | Bromo(bromomethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-29-4 | |

| Record name | Bromo(bromomethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(bromomethoxy)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

bromo(bromomethoxy)methane chemical properties

An In-depth Technical Guide to the Chemical Properties of Bromo(bromomethoxy)methane

Abstract

Bromo(bromomethoxy)methane (CAS No. 4497-29-4), also known as bis(bromomethyl) ether, is a halogenated ether of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing two reactive bromomethyl groups flanking an ether linkage, renders it a potent alkylating agent and a versatile building block. This technical guide provides a comprehensive examination of its core chemical and physical properties, safety considerations, and inferred reactivity based on its structural characteristics as an α-haloether. The document is intended for researchers, chemists, and drug development professionals who may consider utilizing this reagent in complex synthetic pathways. While publicly available data on its specific applications and reaction mechanisms are limited, this guide synthesizes available information to provide a foundational understanding of the compound's behavior and handling requirements.

Core Chemical Identity and Molecular Structure

Bromo(bromomethoxy)methane is a simple yet highly functionalized organic molecule. Its identity is established by its unique molecular structure and associated identifiers.

The fundamental structure consists of a central oxygen atom bonded to two bromomethyl (-CH₂Br) groups. This α,α'-dihalogenated ether structure is the primary determinant of its chemical reactivity.

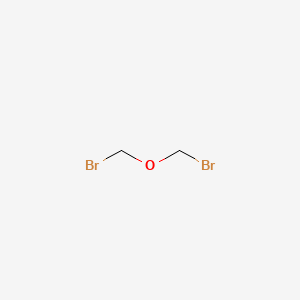

Caption: Molecular structure of bromo(bromomethoxy)methane.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4497-29-4 | [1][2] |

| Molecular Formula | C₂H₄Br₂O | [1][2][] |

| IUPAC Name | bromo(bromomethoxy)methane | [1] |

| Synonyms | Bis(bromomethyl) ether, Methane, oxybis[bromo-] | [2] |

| InChIKey | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C(OCBr)Br |[1][] |

Physicochemical Properties

The physical properties of bromo(bromomethoxy)methane are crucial for its handling, storage, and application in experimental setups. As a liquid at room temperature, its boiling point and density are key parameters for reaction design.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.86 g/mol | [1][2] |

| Physical Form | Liquid | |

| Melting Point | -34 °C | [2] |

| Boiling Point | 154.5 °C | [2] |

| Density (Predicted) | 2.201 g/cm³ | [2] |

| XLogP3 (Predicted) | 1.8 |[1][2] |

Reactivity and Synthetic Potential

While specific, peer-reviewed synthetic protocols detailing the use of bromo(bromomethoxy)methane are not extensively documented in the public domain, its reactivity can be reliably inferred from its structure as an α-haloether. These compounds are known to be highly potent electrophiles.

Causality of Reactivity: The presence of an oxygen atom alpha to the carbon-bromine bond significantly enhances the electrophilicity of the methylene carbon. The oxygen atom can stabilize the developing positive charge at the transition state of a nucleophilic substitution reaction (Sₙ1 or Sₙ2). This makes the bromine an excellent leaving group upon attack by a nucleophile. As a bifunctional molecule, it can undergo two successive alkylation reactions, making it a useful crosslinking agent or a precursor for forming heterocyclic structures.

A hypothetical workflow for its use as a bifunctional alkylating agent would involve the sequential reaction with nucleophiles. This process must be carefully controlled to achieve mono- or di-substitution as desired.

Caption: Conceptual workflow for utilizing bromo(bromomethoxy)methane.

Spectroscopic Profile

4.1. Mass Spectrometry (MS) Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 202.87016 | 119.0 | [4] |

| [M+Na]⁺ | 224.85210 | 130.6 | [4] |

| [M-H]⁻ | 200.85560 | 123.5 |[4] |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The molecule is symmetrical. Therefore, the four protons on the two methylene groups are chemically equivalent. A single signal (singlet) would be expected in the proton NMR spectrum. Its chemical shift would likely be in the range of 5.5-6.0 ppm, downfield due to the deshielding effects of both the adjacent oxygen and bromine atoms.

-

¹³C NMR: Similarly, the two carbon atoms are chemically equivalent. A single signal would be expected in the carbon NMR spectrum, likely in the range of 80-90 ppm.

4.3. Infrared (IR) Spectroscopy (Predicted) Key vibrational modes would include:

-

C-H stretch: Around 2950-3050 cm⁻¹.

-

C-O-C stretch: A strong, characteristic band typically around 1100-1150 cm⁻¹ for aliphatic ethers.

-

C-Br stretch: A strong band in the fingerprint region, typically around 500-650 cm⁻¹.

Safety, Handling, and Storage

Bromo(bromomethoxy)methane is classified as a hazardous chemical and requires strict safety protocols for handling and storage. Its high reactivity makes it sensitive to environmental conditions.

5.1. Hazard Identification The compound is associated with multiple hazards, requiring comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

Table 4: GHS Hazard Classification

| Hazard Statement Code | Description | Source |

|---|---|---|

| H226 | Flammable liquid and vapor | [1][5] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [1][5] |

| H315 | Causes skin irritation | [1][5] |

| H318 | Causes serious eye damage | [1] |

| H335 | May cause respiratory irritation | [1][5] |

| H351 | Suspected of causing cancer |[1][5] |

5.2. Protocol for Safe Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[5][6]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is under refrigeration (2-8 °C).[5] The compound is noted to be moisture and heat sensitive.[6][7]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[6][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

Bromo(bromomethoxy)methane is a reactive, bifunctional reagent with significant potential in organic synthesis, primarily as an alkylating agent or cross-linker. Its physicochemical properties are defined by its halogenated ether structure. While detailed application notes are sparse, its reactivity can be confidently predicted based on well-established principles of physical organic chemistry. Extreme caution is paramount in its handling and storage due to its considerable health and safety hazards, including flammability, toxicity, corrosivity, and suspected carcinogenicity. Further research into the synthetic utility of this compound could unveil novel applications in materials science and pharmaceutical development.

References

-

PubChem. (n.d.). Bromo(bromomethoxy)methane. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - Bromo(methoxy)methane. Retrieved from [Link]

-

PubChemLite. (n.d.). Bromo(bromomethoxy)methane (C2H4Br2O). Retrieved from [Link]

Sources

- 1. Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. PubChemLite - Bromo(bromomethoxy)methane (C2H4Br2O) [pubchemlite.lcsb.uni.lu]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Bromo(bromomethoxy)methane

Abstract

This technical guide provides a comprehensive overview of the physical properties of bromo(bromomethoxy)methane (CAS No. 4497-29-4), a key bifunctional reagent in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a detailed examination of the compound's characteristics. Beyond a mere tabulation of properties, this guide delves into the experimental methodologies for their determination, elucidates the underlying principles of its stability and reactivity, and provides robust protocols for its safe handling and characterization. All data and protocols are contextualized with field-proven insights to ensure both scientific integrity and practical applicability.

Introduction: The Synthetic Utility and Challenges of Bromo(bromomethoxy)methane

Bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether, is a reactive alpha-halo ether of significant interest in synthetic organic chemistry. Its structure, featuring two bromomethyl groups linked by an ether oxygen, renders it a potent electrophile capable of acting as a methylene-ating or cross-linking agent. This bifunctionality allows for the construction of complex molecular architectures, making it a valuable tool in the synthesis of heterocyclic compounds and other intricate organic molecules.

However, the very reactivity that makes bromo(bromomethoxy)methane synthetically useful also presents challenges in its handling and characterization. As with many alpha-halo ethers, it is susceptible to hydrolysis and exhibits significant toxicity. A thorough understanding of its physical properties is therefore not merely an academic exercise but a critical prerequisite for its safe and effective use in any research or development setting. This guide aims to provide that foundational knowledge.

Core Physical and Chemical Properties

The physical properties of bromo(bromomethoxy)methane are summarized below. It is important to note that while some experimental data is available from commercial suppliers, inconsistencies exist in the literature. The values presented herein represent a consolidation of available data, with notations on their source where applicable.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | bromo(bromomethoxy)methane | [1] |

| Synonyms | Bis(bromomethyl) ether, Dibromomethyl ether | [2][3] |

| CAS Number | 4497-29-4 | [1][2][4][5] |

| Molecular Formula | C₂H₄Br₂O | [1][2][5] |

| Molecular Weight | 203.86 g/mol | [1][5] |

| Physical Form | Colorless to light yellow liquid | [2][4] |

| Melting Point | -34 °C | [2][3] |

| Boiling Point | 154.5 °C (estimate) | [2][3] |

| Density | 2.201 g/mL | [2][3] |

| Solubility | Sparingly soluble in water; likely soluble in common organic solvents. | Based on the properties of analogous ethers. |

| Purity (Typical) | ≥95% | [4] |

| Storage | 2-8°C, under inert atmosphere, protected from moisture and light. | [2][4] |

Molecular Structure and Identification

The molecular structure of bromo(bromomethoxy)methane is fundamental to its reactivity. The presence of two bromine atoms, which are good leaving groups, and the adjacent ether oxygen, which can stabilize a developing positive charge on the carbon atoms, makes the molecule highly susceptible to nucleophilic attack.

Caption: Molecular structure of bromo(bromomethoxy)methane.

For unambiguous identification, a combination of spectroscopic methods is essential. The following provides a general protocol for the characterization of this compound.

Spectroscopic Characterization Protocol

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the proton and carbon framework of the molecule.

-

Methodology:

-

Prepare a solution of bromo(bromomethoxy)methane (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. The spectrum is expected to show a singlet for the four equivalent protons of the two CH₂ groups. The chemical shift will be significantly downfield due to the deshielding effects of the adjacent bromine and oxygen atoms.

-

Acquire a ¹³C NMR spectrum. A single resonance is expected for the two equivalent carbon atoms.

-

B. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups, particularly the C-O-C ether linkage.

-

Methodology:

-

Acquire an IR spectrum of a thin film of the neat liquid between two KBr or NaCl plates.

-

Key expected vibrational modes include:

-

C-H stretching of the methylene groups.

-

A strong C-O-C stretching band, characteristic of ethers.

-

C-Br stretching vibrations.

-

-

C. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and isotopic distribution pattern.

-

Methodology:

-

Introduce the sample into a mass spectrometer, typically using a technique suitable for volatile liquids such as electron ionization (EI) or chemical ionization (CI).

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 203.86 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4) will be a definitive feature.

-

Experimental Determination of Physical Properties

The following protocols outline standard methodologies for the experimental determination of the key physical properties of bromo(bromomethoxy)methane. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Caption: Workflow for physical property characterization.

Melting Point Determination

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Methodology:

-

Cool a small sample of bromo(bromomethoxy)methane in a sealed capillary tube using a suitable cooling bath (e.g., dry ice/acetone) until it solidifies.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Allow the temperature to rise slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

-

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology (Micro boiling point determination):

-

Place a small amount of the liquid into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube.

-

Heat the test tube in a controlled manner (e.g., in a heated oil bath).

-

Observe the capillary. A steady stream of bubbles will emerge when the boiling point is reached.

-

Remove the heat source and allow the liquid to cool.

-

The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Density Measurement

-

Principle: Density is the mass per unit volume of a substance.

-

Methodology:

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with bromo(bromomethoxy)methane, ensuring there are no air bubbles.

-

Thermostat the filled pycnometer to a constant temperature (e.g., 20 °C).

-

Accurately weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Solubility Assessment

-

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

-

Methodology (Qualitative):

-

To a series of small test tubes, add a small, measured amount of bromo(bromomethoxy)methane (e.g., 0.1 mL).

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate the mixtures and observe whether a single phase is formed.

-

Classify the solubility as soluble, sparingly soluble, or insoluble based on visual observation.

-

Stability, Handling, and Safety Considerations

As an alpha-halo ether, bromo(bromomethoxy)methane is inherently reactive and requires careful handling.

-

Stability: The compound is sensitive to moisture and can hydrolyze to form hydrobromic acid and other decomposition products. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept tightly sealed. Exposure to light and elevated temperatures can also promote decomposition.

-

Reactivity: It is a strong alkylating agent and will react with a wide range of nucleophiles. It should be kept away from strong bases, oxidizing agents, and reactive metals.

-

Safety: Bromo(bromomethoxy)methane is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and severe eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[1] All manipulations must be performed in a certified chemical fume hood. Appropriate PPE, including double gloving with nitrile gloves, is mandatory. An emergency eyewash and safety shower must be readily accessible.

Conclusion

Bromo(bromomethoxy)methane is a valuable synthetic building block whose effective application is contingent upon a detailed understanding of its physical properties and reactivity. This guide has provided a consolidated source of its known characteristics, alongside detailed, practical protocols for their experimental verification. By integrating available data with established chemical principles and a strong emphasis on safety, this document serves as an essential resource for researchers and developers working with this potent and versatile reagent. Adherence to the described methodologies and safety protocols will enable the confident and responsible use of bromo(bromomethoxy)methane in advancing chemical synthesis and drug discovery.

References

- Biosynth. (n.d.). Bromo(bromomethoxy)methane.

- Stenutz, R. (n.d.). bromomethoxymethane.

-

PubChem. (n.d.). Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653. Retrieved from [Link]

- Fisher Scientific. (n.d.). CAS RN 13057-17-5.

- ChemicalBook. (n.d.). Bromomethyl methyl ether.

- Anax Laboratories. (n.d.). 13057-17-5 | Bromomethyl methyl ether.

- ChemBK. (2024, April 9). bromo(methoxy)methane.

-

AA Blocks. (n.d.). 4497-29-4 | MFCD31630365 | Bromo(bromomethoxy)methane. Retrieved from [Link]

- ECHEMI. (n.d.). Buy bromo(bromomethoxy)methane from JHECHEM CO LTD.

Sources

bromo(bromomethoxy)methane CAS number 4497-29-4

An In-Depth Technical Guide to Bromo(bromomethoxy)methane (CAS 4497-29-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document covers the compound's fundamental properties, synthesis, reactivity, applications, and critical safety protocols, grounded in established scientific principles and practical laboratory insights.

Introduction and Core Concepts

Bromo(bromomethoxy)methane (CAS No. 4497-29-4) is a reactive α-haloether used in organic synthesis.[1][2] Structurally, it is a simple ether molecule flanked by two bromomethyl groups. This bifunctional nature makes it a valuable reagent for introducing a methylene bridge (-O-CH₂-O-) between two nucleophilic centers, most notably in the formation of formaldehyde acetals which serve as protective groups for diols. Its high reactivity, however, necessitates careful handling and a thorough understanding of its chemical behavior and associated hazards.

The core utility of this reagent stems from the two highly electrophilic carbon atoms, each bonded to both an oxygen and a bromine atom. The bromine atom is an excellent leaving group, and the adjacent ether oxygen can stabilize the resulting carbocation intermediate, facilitating nucleophilic substitution reactions.

Caption: Chemical Structure of Bromo(bromomethoxy)methane.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of bromo(bromomethoxy)methane are summarized below.

| Property | Value | Source |

| CAS Number | 4497-29-4 | [1][2][3] |

| Molecular Formula | C₂H₄Br₂O | [1][2][4] |

| Molecular Weight | 203.86 g/mol | [1][4] |

| Appearance | Liquid | [3] |

| Density | 2.2013 g/cm³ (estimate) | [2][5] |

| Boiling Point | 154.5 °C | [2] |

| Melting Point | -34 °C | [2] |

| SMILES | C(OCBr)Br | [1][4] |

| InChIKey | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [1][3] |

Expected Spectroscopic Signatures

-

¹H NMR: A single, sharp singlet is expected in the region of δ 5.5-6.0 ppm, corresponding to the four chemically equivalent protons (-CH₂-).

-

¹³C NMR: A single resonance is expected for the two equivalent carbons, typically in the δ 80-95 ppm range.

-

IR Spectroscopy: Key vibrational modes would include strong C-O-C stretching frequencies (around 1100-1050 cm⁻¹) and C-Br stretching frequencies (around 650-550 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed at m/z 202, 204, and 206. Common fragments would include the loss of a bromine atom [M-Br]⁺ and the bromomethyl cation [CH₂Br]⁺.

Reactivity and Mechanistic Pathway

The reactivity of bromo(bromomethoxy)methane is dominated by its susceptibility to nucleophilic substitution (Sₙ1/Sₙ2 type reactions) at the brominated carbons. This reactivity makes it an effective dialkylating agent.

Mechanism of Acetal Formation

The primary application of this reagent is the formation of formaldehyde acetals from diols. This reaction proceeds via a two-step nucleophilic substitution.

-

First Substitution: One hydroxyl group of the diol attacks an electrophilic carbon of bromo(bromomethoxy)methane, displacing the first bromide ion. This forms a reactive bromomethoxymethyl ether intermediate.

-

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the remaining bromomethyl carbon in an intramolecular fashion, displacing the second bromide ion to form the cyclic acetal. This step is often rapid, driven by the formation of a stable five or six-membered ring.

Caption: Generalized workflow for cyclic acetal formation.

This mechanism underscores the reagent's utility as a "formaldehyde dithionite equivalent" for protecting 1,2- and 1,3-diols. The resulting methylene acetal is stable under a wide range of conditions but can be readily cleaved under acidic conditions, allowing for deprotection.

Applications in Organic Synthesis

Bromo(bromomethoxy)methane is a specialized reagent primarily used for the introduction of a methylene acetal protecting group.[]

Key Application: Protection of Diols

The most significant application is the protection of cis-1,2- and 1,3-diols. The formation of a cyclic acetal masks the hydrophilic hydroxyl groups, increasing the lipophilicity of the molecule and preventing unwanted side reactions during subsequent synthetic steps. This is particularly crucial in carbohydrate and nucleoside chemistry, where selective protection of specific diol units is essential.

Causality in Experimental Choice: Why choose bromo(bromomethoxy)methane over other methods like using formaldehyde with an acid catalyst?

-

Mild Conditions: The reaction can often be performed under neutral or slightly basic conditions (e.g., using a non-nucleophilic base like sodium hydride or a hindered amine to scavenge the HBr byproduct), which is advantageous for substrates sensitive to strong acids.

-

High Reactivity: The excellent leaving group ability of bromide makes the reaction efficient and often faster than traditional acid-catalyzed acetalization.

Experimental Protocol: Acetal Protection of a Diol

This protocol is a representative, self-validating system for the protection of a generic diol. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To protect a 1,2-diol using bromo(bromomethoxy)methane.

Materials:

-

Substrate (1,2-diol): 1.0 eq

-

Bromo(bromomethoxy)methane: 1.1 eq

-

Sodium Hydride (60% dispersion in mineral oil): 2.2 eq

-

Anhydrous Tetrahydrofuran (THF) as solvent

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the 1,2-diol (1.0 eq).

-

Solvent Addition: Anhydrous THF is added to dissolve the diol under a positive pressure of nitrogen. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (2.2 eq) is added portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. The mixture is allowed to stir for 30 minutes at 0 °C and then for an additional 30 minutes at room temperature to ensure complete formation of the dialkoxide.

-

Reagent Addition: The reaction mixture is re-cooled to 0 °C. A solution of bromo(bromomethoxy)methane (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 20-30 minutes.

-

Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution at 0 °C to destroy any excess sodium hydride.

-

Workup: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure methylene acetal.

Self-Validation: The success of the protocol is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product. The ¹H NMR should show the disappearance of the diol's -OH protons and the appearance of a characteristic singlet for the acetal methylene protons (-O-CH₂-O-).

Safety, Handling, and Storage

Bromo(bromomethoxy)methane is a hazardous chemical and must be handled with extreme caution.[1]

GHS Hazard Classification: [1]

-

Flammable: Flammable liquid and vapor.[1]

-

Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Corrosive/Irritant: Causes skin irritation and serious eye damage.[1]

-

Health Hazard: May cause respiratory irritation and is suspected of causing cancer.[1]

| GHS Hazard Information | |

| Pictograms | 🔥, corrosive, ❗, health hazard |

| Signal Word | Danger |

| Hazard Statements | H226, H302+H312+H332, H315, H318, H335, H351 |

| Precautionary Statements | P203, P210, P261, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P405, P501 |

(Refer to the full Safety Data Sheet (SDS) for a complete list of precautionary statements)

Handling and Storage Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[7]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C).[3][7] It should be stored in a designated flammables cabinet away from heat, sparks, and open flames.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.

References

- Time in Pasuruan, ID. Google Search.

-

Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653. PubChem, National Center for Biotechnology Information. [Link]

-

bromo(methoxy)methane. ChemBK. [Link]

-

Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses Procedure. [Link]

-

Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes. Request PDF on ResearchGate. [Link]

-

SAFETY DATA SHEET - Bromomethane (R40 B1). Linde Gas GmbH. [Link]

-

O,S-Acetals in a New Modification of oxo-Friedel–Crafts–Bradsher Cyclization—Synthesis of Fluorescent (Hetero)acenes and Mechanistic Considerations. National Institutes of Health (NIH). [Link]

-

l-Bromo-3,3-diethoxy-l-propene (Diethyl Acetal of 3-Bromoacrolein). Journal of Organic Chemistry. [Link]

-

Methane, (p-bromophenyl)phenyl. Organic Syntheses Procedure. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed, National Center for Biotechnology Information. [Link]

-

Bromination of Methane. Chemistry LibreTexts. [Link]

-

Direct Preparation of Bromoacetaldehyde. Journal of Organic Chemistry. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. [Link]

-

Methane reacts with bromine in gas phase to produce bromomethane... Pearson+. [Link]

-

Product Class 8: Ethers as Protecting Groups. Science of Synthesis. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Semantic Scholar. [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Request PDF on ResearchGate. [Link]

- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

Bromomethyl methyl ether | C2H5BrO | CID 83093. PubChem, National Center for Biotechnology Information. [Link]

-

Multiple substitution in the methane and bromine reaction. Chemguide. [Link]

Sources

- 1. Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Bromo(bromomethoxy)methane | 4497-29-4 [sigmaaldrich.com]

- 4. Bromo(bromomethoxy)methane | 4497-29-4 | EAA49729 [biosynth.com]

- 5. 4497-29-4 | CAS DataBase [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Unstable Nature of Bromo(bromomethoxy)methane: A Guide to Stability and Storage for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo(bromomethoxy)methane, a reactive haloalkane, is a valuable reagent in organic synthesis, particularly in the introduction of the bromomethoxy functional group. However, its utility is intrinsically linked to its inherent instability. This guide, intended for laboratory professionals, provides a comprehensive overview of the stability profile of bromo(bromomethoxy)methane and outlines best practices for its storage and handling to ensure experimental success and laboratory safety. This document will delve into the chemical properties that govern its stability, potential decomposition pathways, and provide actionable protocols for its management in a research environment.

Core Stability Profile

The stability of bromo(bromomethoxy)methane is influenced by several key factors, including temperature, moisture, light, and the presence of incompatible materials. Understanding these factors is critical for maintaining the integrity of the reagent and preventing hazardous situations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of bromo(bromomethoxy)methane is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 4497-29-4 | [1][2] |

| Molecular Formula | C2H4Br2O | [1][2] |

| Molecular Weight | 203.86 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | Not explicitly available, but related compounds are volatile. | |

| Density | Not explicitly available. |

Note: Specific physical properties for bromo(bromomethoxy)methane are not well-documented in publicly available sources. The provided data is based on database entries.

For the closely related and often confused Bromomethyl methyl ether (CAS: 13057-17-5) , more extensive data is available:

| Property | Value | Source |

| Boiling Point | 87 °C | [3][4] |

| Density | 1.53 g/cm³ at 25 °C | [3][4] |

| Flash Point | 26 °C | [3] |

Key Stability Concerns

Bromo(bromomethoxy)methane is susceptible to degradation through several pathways:

-

Moisture Sensitivity : The presence of water can lead to hydrolysis, likely yielding formaldehyde, hydrobromic acid, and other degradation products. This acidic byproduct can further catalyze decomposition.[3][5]

-

Heat Sensitivity : Elevated temperatures accelerate the rate of decomposition. As a flammable liquid, it also poses a fire hazard when exposed to heat or ignition sources.[3][5]

-

Light Sensitivity : Exposure to light, particularly UV radiation, can provide the energy to initiate radical decomposition pathways.[6]

-

Incompatibility : Contact with strong oxidizing agents, strong acids, and strong bases can lead to vigorous and potentially hazardous reactions.[3][5]

Decomposition Pathways and Mechanisms

The decomposition of bromo(bromomethoxy)methane can proceed through several mechanisms, primarily hydrolysis and thermal degradation.

Caption: Potential decomposition pathways for bromo(bromomethoxy)methane.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to maintain the quality of bromo(bromomethoxy)methane and ensure a safe laboratory environment.

Storage Conditions

The following conditions are recommended for the storage of bromo(bromomethoxy)methane:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C)[7] | To minimize thermal decomposition and reduce vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[7] | To prevent contact with atmospheric moisture and oxygen. |

| Light | Store in an amber or opaque container in a dark location[6] | To protect from photodegradation. |

| Container | Tightly sealed, compatible container (e.g., glass) | To prevent leakage and ingress of contaminants. |

| Location | Well-ventilated, designated flammable materials storage area[3][6][8] | To mitigate risks associated with flammability and toxicity. |

Handling Procedures

All handling of bromo(bromomethoxy)methane should be conducted in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]

Experimental Workflow for Stability Assessment

Caption: A general workflow for assessing the stability of bromo(bromomethoxy)methane.

Step-by-Step Protocol for Stability Monitoring

-

Initial Analysis : Upon receipt or synthesis, perform an initial purity analysis using a suitable technique such as ¹H NMR or GC-MS to establish a baseline.

-

Aliquoting and Storage : If possible, aliquot the material into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere during repeated sampling. Store under the recommended conditions.

-

Time-Point Sampling : At predetermined time points (e.g., 1, 3, and 6 months), retrieve a sample for analysis.

-

Re-analysis : Perform the same analytical technique used for the initial analysis to determine the purity and identify any potential degradation products.

-

Data Comparison : Compare the results to the initial analysis to quantify any decrease in purity.

-

Decision Making : Based on the observed degradation, determine if the material is still suitable for its intended use.

Conclusion

Bromo(bromomethoxy)methane is a reactive and unstable compound that requires careful handling and storage. By understanding its sensitivity to moisture, heat, and light, and by implementing the recommended protocols, researchers can ensure the integrity of the reagent and the safety of their laboratory. Regular monitoring of its purity is advised to guarantee the reliability of experimental outcomes.

References

-

Angene Chemical. (2021-05-01). Safety Data Sheet. Retrieved from [Link]

-

Linde Gas GmbH. (2017-02-02). Safety Data Sheet Bromomethane (R40 B1). Retrieved from [Link]

-

PubChem. (n.d.). Bromo(bromomethoxy)methane. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bromomethane. Retrieved from [Link]

-

PubChemLite. (n.d.). Bromo(bromomethoxy)methane (C2H4Br2O). Retrieved from [Link]

-

ChemBK. (2024-04-09). bromo(methoxy)methane. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromomethane. Retrieved from [Link]

-

FAQ. (n.d.). How can Bromomethyl Methyl Ether be Prepared and Applied in Pharmaceuticals?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. Retrieved from [Link]

-

YouTube. (2019-06-22). Synthesis of Bromoform. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of bromoform (tribromomethane; methane, tribromo-). Retrieved from [Link]

Sources

- 1. Bromo(bromomethoxy)methane | 4497-29-4 | EAA49729 [biosynth.com]

- 2. Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. merckmillipore.com [merckmillipore.com]

The Dual-Faceted Reactivity of Bromo(bromomethoxy)methane: A Technical Guide for Synthetic Chemists

Abstract

Bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether, is a highly reactive and versatile diether utilized in organic synthesis. Its unique structure, featuring two bromomethyl groups flanking an ether linkage, bestows upon it a dual electrophilic nature, making it a valuable reagent for the introduction of bridged methylene groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and safe handling of bromo(bromomethoxy)methane, with a focus on its applications in pharmaceutical and fine chemical synthesis. Mechanistic insights into its nucleophilic substitution reactions are discussed, alongside detailed experimental protocols for its preparation and use with various nucleophiles.

Introduction: The Synthetic Potential of a Bifunctional Ether

In the landscape of synthetic organic chemistry, reagents capable of introducing specific functionalities with high efficiency are paramount. Bromo(bromomethoxy)methane (C₂H₄Br₂O) is one such reagent, belonging to the class of α-haloethers. These compounds are characterized by their heightened reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[1] The presence of two electrophilic centers in bromo(bromomethoxy)methane allows for sequential or double substitution, enabling the formation of cyclic ethers and other complex structures.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical behavior of bromo(bromomethoxy)methane, empowering its effective and safe utilization in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical properties and hazards associated with bromo(bromomethoxy)methane is crucial for its safe handling and use.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Br₂O | [2] |

| Molecular Weight | 203.86 g/mol | [2] |

| Appearance | Liquid | |

| Storage Temperature | Refrigerator (2-8°C) | |

| InChI Key | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [2] |

Safety Profile:

Bromo(bromomethoxy)methane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Related compounds, such as bis(chloromethyl) ether (BCME), are known carcinogens.[4] While the carcinogenicity of bromo(bromomethoxy)methane is not as extensively documented, it should be treated as a potential carcinogen.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.[5]

Synthesis of Bromo(bromomethoxy)methane

The synthesis of bromo(bromomethoxy)methane typically involves the reaction of a formaldehyde source with hydrogen bromide. A common and effective method utilizes paraformaldehyde and a solution of hydrogen bromide in acetic acid.[6] This approach offers a convenient route to the desired product while aiming to minimize the formation of highly toxic byproducts.[7]

Synthetic Protocol: Preparation from Paraformaldehyde and HBr in Acetic Acid

This protocol is adapted from established methods for the bromomethylation of aromatic compounds, where bis(bromomethyl) ether is a key intermediate.[3]

Materials:

-

Paraformaldehyde

-

Hydrogen bromide (33 wt. % in acetic acid)

-

Glacial acetic acid

-

Water

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of paraformaldehyde (1.0 equivalent) in glacial acetic acid, add a 33 wt. % solution of hydrogen bromide in acetic acid (2.0 equivalents) in one portion.

-

Stir the reaction mixture at room temperature until the paraformaldehyde has dissolved.

-

The resulting solution contains bromo(bromomethoxy)methane and can be used directly in subsequent reactions or extracted.

-

For isolation, pour the reaction mixture into water and extract with hexanes (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude bromo(bromomethoxy)methane.

Note: This reaction generates highly reactive and potentially toxic intermediates. All operations must be performed in a well-ventilated fume hood.

Diagram: Synthesis of Bromo(bromomethoxy)methane

Caption: Synthesis of bromo(bromomethoxy)methane.

Reactivity Profile and Mechanistic Considerations

The reactivity of bromo(bromomethoxy)methane is dominated by its susceptibility to nucleophilic attack at the electrophilic bromomethyl carbons. The ether oxygen atom plays a crucial role in activating the C-Br bond towards substitution.

Nucleophilic Substitution Reactions

Bromo(bromomethoxy)methane readily reacts with a variety of nucleophiles, including thiols, alcohols, and amines, to form the corresponding substitution products. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The concerted nature of the SN2 pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to inversion of configuration if the carbon is chiral.

Diagram: General SN2 Reaction of Bromo(bromomethoxy)methane

Caption: General SN2 mechanism.

Reaction with Thiols

Thiols are particularly effective nucleophiles for reacting with bromo(bromomethoxy)methane, leading to the formation of bromomethyl sulfides.[7] These reactions are often high-yielding and can be performed under mild conditions.[10] The resulting bromomethyl sulfides are themselves valuable synthetic intermediates.[7]

Experimental Protocol: Reaction with a Thiol

Materials:

-

Bromo(bromomethoxy)methane solution (as prepared above)

-

Thiol (e.g., thiophenol)

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the thiol (1.0 equivalent) in hexanes, add the freshly prepared solution of bromo(bromomethoxy)methane (1.1 equivalents) dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Thiol Substrate | Product | Yield (%) | Reference |

| 4-Methylbenzenethiol | (Bromomethyl)(4-methylphenyl)sulfane | 87 | [7] |

| 4-Chlorobenzenethiol | (Bromomethyl)(4-chlorophenyl)sulfane | ~100 | [7] |

Reaction with Alcohols

Alcohols can act as nucleophiles to displace one or both of the bromide atoms in bromo(bromomethoxy)methane, leading to the formation of mixed acetals. These reactions are often acid-catalyzed to enhance the electrophilicity of the bromomethyl carbon.

Experimental Protocol: Reaction with an Alcohol

Materials:

-

Bromo(bromomethoxy)methane

-

Alcohol (e.g., ethanol)

-

A non-nucleophilic base (e.g., 2,6-lutidine)

-

Dichloromethane

Procedure:

-

To a solution of the alcohol (1.0 equivalent) and 2,6-lutidine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of bromo(bromomethoxy)methane (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Reaction with Amines

Primary and secondary amines react with bromo(bromomethoxy)methane to yield the corresponding N-substituted products. Due to the high reactivity of the substrate, over-alkylation to form quaternary ammonium salts can be a competing process, especially with primary amines.[11][12] The use of a large excess of the amine can favor the formation of the mono-substituted product.[13]

Experimental Protocol: Reaction with a Primary Amine

Materials:

-

Bromo(bromomethoxy)methane

-

Primary amine (e.g., benzylamine) (large excess)

-

Acetonitrile

-

Potassium carbonate

Procedure:

-

To a solution of bromo(bromomethoxy)methane (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and the primary amine (5.0 equivalents).

-

Stir the mixture at room temperature until the starting material is consumed (TLC analysis).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in Pharmaceutical and Fine Chemical Synthesis

The unique reactivity of bromo(bromomethoxy)methane makes it a valuable tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its ability to act as a "methylene-bis-electrophile" allows for the construction of cyclic structures and the linkage of two different molecular fragments.

One notable application of related brominated compounds is in the synthesis of sartans, a class of drugs used to treat high blood pressure.[14] While not a direct example using bromo(bromomethoxy)methane, the principles of using a reactive bromomethyl group for carbon-carbon and carbon-heteroatom bond formation are analogous.

The bromomethyl sulfides and ethers formed from the reactions of bromo(bromomethoxy)methane are also versatile intermediates. For instance, bromomethyl sulfides can be used in the preparation of protecting groups for other functionalities.[7]

Conclusion

Bromo(bromomethoxy)methane is a highly reactive and synthetically useful diether. Its dual electrophilic nature allows for a range of nucleophilic substitution reactions, providing access to a variety of functionalized products. A thorough understanding of its reactivity, coupled with stringent safety precautions, is essential for its successful application in the laboratory. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic potential of this versatile reagent in the pursuit of novel molecules for pharmaceutical and other applications.

References

- American Conference of Governmental Industrial Hygienists, Inc. Documentation of the Threshold Limit Values and Biological Exposure Indices. 6th ed. Volumes I, II, III.

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Adv., 2018, 8 , 27693-27699. [Link]

- Böhme, H.; Teltz, A. Über die Reaktivität von α-Halogenäthern. Chem. Ber.1956, 89 (5), 1229–1235.

- Buc, H. (to General Aniline and Film Corp.), U. S.

- Fuchs, R.

- Gleave, C.; Hughes, E. D.; Ingold, C. K. Mechanism of substitution at a saturated carbon atom. Part XL. The roles of the solvent and the salt in the decomposition of tri-p-tolyl-methyl chloride. J. Chem. Soc.1935, 236–244.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

- IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work).

-

Kinetics of Nucleophilic Substitution Reaction. KPU Pressbooks. [Link]

-

Making a quaternary ammonium salt. Chemistry LibreTexts. [Link]

- Mitchell, R. H.; Lai, Y. H. A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Tetrahedron Lett.1980, 21, 2637–2638.

-

Organic Syntheses, Coll. Vol. 4, p.101 (1963); Vol. 34, p.11 (1954). [Link]

- Pizey, J. S. Synthetic Reagents, Vol. 1; Halsted Press: New York, 1974; p 1.

-

PubChem Compound Summary for CID 13349653, Bromo(bromomethoxy)methane. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 83093, Bromomethyl methyl ether. National Center for Biotechnology Information. [Link]

-

SN2 reaction. Wikipedia. [Link]

-

The reaction between ammonia and bromoethane. Chemguide. [Link]

- U.S.

- U.S.

- U.S.

- van der Ham, D. M. W.; van der Meer, D. The reaction of primary and secondary amines with 1-chloro-2,3-epoxypropane. Recl. Trav. Chim. Pays-Bas1976, 95, 131–135.

- Vorozhtov, N. N., Jr.; Yuruigina, E. N. Zhur. Obshchei Khim.1931, 1, 49.

-

What is the step-wise reaction mechanism SN2 reaction between bromomethane and NaOH? Quora. [Link]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]

-

How can Bromomethyl Methyl Ether be Prepared and Applied in Pharmaceuticals? - FAQ. Autech. [Link]

-

Bromo(bromomethoxy)methane. PubChem. [Link]

-

Bromomethyl methyl ether. PubChem. [Link]

-

amines as nucleophiles. Chemguide. [Link]

-

the products of the reaction between ammonia and bromoethane. Chemguide. [Link]

-

Preparation of Amines1. Chemistry LibreTexts. [Link]

Sources

- 1. Bromo(bromomethoxy)methane | 4497-29-4 | EAA49729 [biosynth.com]

- 2. Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Bromomethyl methyl ether | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sciencemadness.org [sciencemadness.org]

- 7. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

The Dual-Faceted Reactivity of Bromo(bromomethoxy)methane: An In-Depth Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether, a highly reactive and versatile reagent in organic synthesis. While its acute toxicity necessitates stringent handling protocols, its unique chemical properties offer potential advantages in specific bromination and bromomethylation reactions. This document delves into the synthesis, physicochemical properties, and mechanistic pathways of bromo(bromomethoxy)methane, offering detailed protocols and safety considerations for its application in the modern research and development laboratory. We will explore its utility as a brominating agent for a variety of functional groups, including alcohols, carbonyl compounds, and aromatic systems, and provide a comparative analysis with more conventional brominating agents.

Introduction: Unveiling a Potent Reagent

Bromo(bromomethoxy)methane (C₂H₄Br₂O) is a halogenated ether that has garnered interest for its potent electrophilic character.[1] Its structure, featuring two bromine atoms attached to methylene groups flanking an ether linkage, bestows upon it a dual reactivity profile, acting as both a source of electrophilic bromine and a bromomethylating agent. While not as commonly employed as reagents like N-bromosuccinimide (NBS) or elemental bromine, understanding the unique reactivity of bromo(bromomethoxy)methane can unlock novel synthetic pathways and potentially offer enhanced selectivity in complex molecular architectures.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this powerful reagent, emphasizing both its synthetic potential and the critical safety measures required for its use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of bromo(bromomethoxy)methane is fundamental to its safe handling and effective use.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Br₂O | [1] |

| Molecular Weight | 203.86 g/mol | [1] |

| Appearance | Liquid (at room temperature) | [2] |

| CAS Number | 4497-29-4 | [1] |

| Synonyms | Bis(bromomethyl) ether, BBME | [1] |

Synthesis and Handling

The synthesis of bromo(bromomethoxy)methane is intrinsically linked to its high reactivity and toxicity, necessitating careful planning and execution.

Laboratory-Scale Synthesis

While not commercially available from all suppliers, bromo(bromomethoxy)methane can be generated in situ or synthesized as a neat reagent. A common laboratory method involves the reaction of paraformaldehyde with hydrogen bromide, often in a suitable solvent like acetic acid.[3]

Experimental Protocol: In-situ Generation for Bromomethylation

This protocol is adapted from procedures for the bromomethylation of aromatic compounds where bromo(bromomethoxy)methane is a key reactive intermediate.[3]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with the aromatic substrate (1.0 eq) and paraformaldehyde (1.1 eq).

-

Solvent: Add glacial acetic acid to the flask.

-

Reaction Initiation: Slowly add a solution of hydrogen bromide in acetic acid (30-33 wt%, 1.2 eq) to the stirred mixture via the dropping funnel.

-

Reaction Conditions: Maintain the reaction temperature between 40-60 °C and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The bromomethylated product often precipitates and can be collected by filtration.

Diagram: Synthesis Workflow

Caption: Workflow for the in-situ generation and reaction of bromo(bromomethoxy)methane.

Safety and Handling

Bromo(bromomethoxy)methane is a hazardous chemical and should be handled with extreme caution in a well-ventilated chemical fume hood.[3] It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing cancer, with its toxicity profile often compared to the known human carcinogen bis(chloromethyl) ether (BCME).[3][4]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.[5]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, specialized waste disposal procedures may be required.[6]

Mechanism of Action as a Brominating Agent

The reactivity of bromo(bromomethoxy)methane stems from the polarized C-Br bonds, which are further activated by the adjacent ether oxygen. This allows the molecule to act as a source of an electrophilic bromine species or a bromomethyl cation, depending on the reaction conditions and the substrate.

Generation of Electrophilic Bromine

In the presence of a Lewis acid or a protic acid, bromo(bromomethoxy)methane can generate a highly reactive electrophilic bromine species. This is analogous to the activation of other brominating agents.

Diagram: Activation of Bromo(bromomethoxy)methane

Caption: Lewis acid-catalyzed generation of an electrophilic bromine species.

Role as a Bromomethylating Agent

Bromo(bromomethoxy)methane is also a potent bromomethylating agent, capable of introducing a -CH₂Br group onto a nucleophilic substrate. This is particularly relevant in the functionalization of aromatic rings.[3]

Applications in Organic Synthesis

The dual reactivity of bromo(bromomethoxy)methane allows for its application in a range of bromination reactions.

Bromination of Alcohols

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. While reagents like phosphorus tribromide (PBr₃) and hydrobromic acid are commonly used, bromo(bromomethoxy)methane offers a potentially milder alternative under specific conditions.[7][8] The reaction likely proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the nature of the alcohol.[9]

Proposed Experimental Protocol: Bromination of a Primary Alcohol

-

Reaction Setup: In a fume hood, add the primary alcohol (1.0 eq) to a solution of bromo(bromomethoxy)methane (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C.

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Alpha-Bromination of Carbonyl Compounds

The alpha-bromination of ketones and other carbonyl compounds provides valuable intermediates for further synthetic manipulations.[10][11] The reaction with bromo(bromomethoxy)methane is expected to proceed via an enol or enolate intermediate.[10]

Proposed Experimental Protocol: Alpha-Bromination of a Ketone

-

Reaction Setup: Dissolve the ketone (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add bromo(bromomethoxy)methane (1.1 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by distillation or chromatography.

Bromination of Aromatic Compounds

As previously mentioned, bromo(bromomethoxy)methane is a key intermediate in the bromomethylation of aromatic compounds.[3] However, under Friedel-Crafts conditions with a suitable Lewis acid catalyst, it can also be used for the direct bromination of activated aromatic rings.[12]

Comparative Analysis with Other Brominating Agents

To fully appreciate the utility of bromo(bromomethoxy)methane, it is essential to compare its properties with those of more established brominating agents.

| Reagent | Form | Selectivity | Byproducts | Safety Concerns |

| Bromo(bromomethoxy)methane | Liquid | Potentially high for specific applications | Formaldehyde, HBr | Highly toxic, suspected carcinogen |

| N-Bromosuccinimide (NBS) | Solid | Good for allylic and benzylic bromination | Succinimide | Irritant |

| Elemental Bromine (Br₂) | Liquid | Highly reactive, often requires careful control | HBr | Highly corrosive and toxic |

| Phosphorus Tribromide (PBr₃) | Liquid | Effective for converting alcohols to alkyl bromides | Phosphorous acid | Corrosive, reacts violently with water |

Conclusion

Bromo(bromomethoxy)methane is a potent and versatile reagent with a unique reactivity profile that makes it a valuable tool for specialized applications in organic synthesis. Its ability to act as both a brominating and bromomethylating agent opens up possibilities for novel transformations. However, its high toxicity cannot be overstated, and its use should be restricted to laboratories equipped with the necessary safety infrastructure and personnel trained in handling hazardous materials. Further research into the reaction scope and selectivity of bromo(bromomethoxy)methane will undoubtedly expand its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- Observation of Bromomethyl Ethers during the Bromomethylation of Arom

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. ([Link])

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. ([Link])

- Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters. (URL not available)

-

Safety Data Sheet - Angene Chemical. ([Link])

-

Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Canada.ca. ([Link])

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. ([Link])

-

SAFETY DATA SHEET - Airgas. ([Link])

-

BIS(BROMOMETHYL) COMPOUNDS | The Journal of Organic Chemistry - ACS Publications. ([Link])

-

BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf. ([Link])

-

22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. ([Link])

-

7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. ([Link])

-

Bromo(bromomethoxy)methane | C2H4Br2O | CID 13349653 - PubChem. ([Link])

-

Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. ([Link])

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. ([Link])

-

Making Alkyl Halides From Alcohols - Master Organic Chemistry. ([Link])

-

Reactions of Benzylboronate Nucleophiles - PMC - NIH. ([Link])

-

β-Bromoketone synthesis by bromination - Organic Chemistry Portal. ([Link])

-

Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes - Fiveable. ([Link])

-

Mustard gas - Wikipedia. ([Link])

-

2-Bromoethyl ether - Wikipedia. ([Link])

-

Bis chloromethyl ether – Knowledge and References - Taylor & Francis. ([Link])

-

Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 - Chemia. ([Link])

-

7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. ([Link])

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. ([Link])

-

22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax. ([Link])

-

10.2: Other Methods Used to Convert Alcohols into Alkyl Halide - Chemistry LibreTexts. ([Link])

-

Hazard review of bis(chloromethyl)ether (BCME). - CDC Stacks. ([Link])

-

14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. ([Link])

-

Alcohols to Alkyl Bromides, Part 2 - YouTube. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]

- 5. Bis(2-bromoethyl) ether | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

safety and handling of bromo(bromomethoxy)methane

An In-depth Technical Guide to the Safe Handling of Bromo(bromomethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Bromo(bromomethoxy)methane, also known as Bis(bromomethyl) ether, is a valuable reagent in organic synthesis; however, its utility is matched by a significant hazard profile that demands rigorous and informed handling protocols. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the risks associated with this compound. It is a flammable, corrosive, and toxic substance suspected of being a carcinogen.[1] Acute exposure via inhalation, ingestion, or skin contact can be harmful, and it can cause severe damage to the eyes and skin.[1][2] The protocols and insights detailed herein are designed to empower the researcher with the knowledge to handle bromo(bromomethoxy)methane safely and effectively, ensuring both personal safety and experimental integrity.

Chemical and Physical Properties Profile

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These properties dictate its behavior in the laboratory environment, from storage to its reaction characteristics.

| Property | Value | Source |

| Molecular Formula | C₂H₄Br₂O | [1][3] |

| Molecular Weight | 203.86 g/mol | [1] |

| Appearance | Liquid | [4] |

| Boiling Point | 154.5 °C | [3] |

| Melting Point | -34 °C | [3] |

| Density | ~2.2 g/mL | [3] |

| CAS Number | 4497-29-4 | [1][3][4] |

| Flash Point | 80°F (26.7°C) | [5] |

The relatively low flash point indicates that bromo(bromomethoxy)methane is a flammable liquid that can form ignitable vapor-air mixtures at or near room temperature.[5] Its high density means it is significantly heavier than water.

The Chemistry of the Hazard: Reactivity and Instability

Bromo(bromomethoxy)methane's hazard profile is rooted in its chemical reactivity. Understanding these reactive pathways is critical for preventing incidents.

Moisture Sensitivity: The compound is moisture-sensitive.[2][6] In the presence of water, it can hydrolyze. This reaction can be accelerated by the presence of acids or bases. The hydrolysis products may include hydrobromic acid, which is corrosive.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to violent reactions, potentially causing fires or explosions.[2][7]

-

Acids and Strong Bases: These can catalyze decomposition and hydrolysis.[2][7]

-

Metals: Avoid the use of certain metals, such as brass or copper, in handling equipment, as they may react with the compound or its decomposition products.[8]

Hazardous Decomposition: Under thermal stress, such as in a fire, bromo(bromomethoxy)methane can decompose to produce highly toxic and corrosive fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide.[2]

Core Handling Protocols: A Step-by-Step Approach

The following protocols are designed to minimize exposure and mitigate risks during common laboratory manipulations. The causality behind each step is explained to reinforce safe practices.

Protocol 1: Weighing and Dispensing

This protocol is designed to prevent inhalation of vapors and skin contact.

-

Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment (spatula, weighing paper, secondary container) within the fume hood.

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5. This is non-negotiable.

-

Inert Atmosphere: If the procedure is sensitive to moisture, prepare a dry, inert atmosphere (e.g., nitrogen or argon).

-

Aliquotting:

-

Work exclusively within a chemical fume hood.

-

Use a secondary container to catch any potential spills.

-

When transferring the liquid, do so slowly to minimize splashing.

-

Use tools and equipment made of compatible materials.

-

-

Cleaning: After dispensing, decontaminate the spatula and any other surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Protocol 2: Setting up a Reaction

This protocol emphasizes containment and control of the reaction environment.

-

Glassware: Use oven-dried glassware to prevent unwanted reactions due to moisture.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent both moisture contamination and potential oxidation.

-

Addition: Add bromo(bromomethoxy)methane to the reaction vessel via a syringe or dropping funnel. The addition should be done slowly and, if the reaction is exothermic, with appropriate cooling.

-

Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

-

Quenching: At the end of the reaction, quench any remaining reactive reagents carefully according to established laboratory procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

-

Engineering Controls:

-

Chemical Fume Hood: All work with bromo(bromomethoxy)methane must be performed in a certified chemical fume hood to prevent the inhalation of its harmful and potentially carcinogenic vapors.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.[9]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer some protection for short-term contact, but heavier-duty gloves (e.g., butyl rubber or Viton) should be considered for more extensive work. Always inspect gloves before use and dispose of them properly after handling.[9]

-

Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[9]

-